molecular formula C7H10N2O B6206212 (1-cyclopropyl-1H-imidazol-4-yl)methanol CAS No. 1690732-42-3

(1-cyclopropyl-1H-imidazol-4-yl)methanol

Cat. No.: B6206212
CAS No.: 1690732-42-3
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropyl-1H-imidazol-4-yl)methanol is an imidazole derivative characterized by a cyclopropyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C4 position of the imidazole ring. Its molecular formula is C7H10N2O (inferred from structural analogs and substituent analysis) .

For instance, describes the synthesis of a sulfonamide derivative using 1,4-dinitroimidazole, highlighting the role of nitro groups in facilitating substitution reactions . The compound is commercially available (CAS: 1690732-42-3), indicating established synthetic routes .

Properties

CAS No.

1690732-42-3

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal and ammonium acetate, followed by reduction to yield the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-4-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1-cyclopropyl-1H-imidazol-4-yl)methanol with key analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C7H10N2O Cyclopropyl (N1), CH2OH (C4) Enhanced metabolic stability
(1-Methyl-1H-imidazol-4-yl)methanol HCl C5H9ClN2O Methyl (N1), CH2OH (C4) Pharmaceutical intermediates
(1,5-Dimethyl-1H-imidazol-4-yl)methanol C6H10N2O Methyl (N1, C5), CH2OH (C4) High purity (95%), research use
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C12H12ClN3O2 Chloromethyl (C4), nitro (C5) Precursor for TDAE-mediated reactions

Key Observations:

  • Cyclopropyl vs.
  • Hydroxymethyl Group: The -CH2OH moiety enhances hydrogen-bonding capacity, which may improve solubility in polar solvents relative to chloromethyl or nitro-substituted derivatives (e.g., compounds in ) .
  • Nitro Group Effects: Nitro-substituted imidazoles (e.g., ) are often associated with antibacterial or antiparasitic activity, but the absence of a nitro group in the target compound suggests divergent applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.